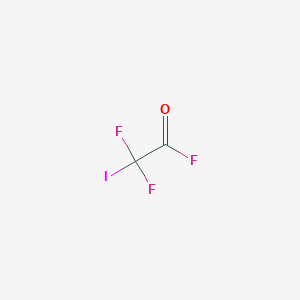

Iododifluoroacetyl fluoride

Descripción general

Descripción

Iododifluoroacetyl fluoride is a chemical compound with the molecular formula C₂F₃IO. It is a specialty product often used in proteomics research applications . This compound is classified as a dangerous good for transport and must be handled with care due to its hazardous nature . It is typically stored at -20°C and has a boiling point of 40-41°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Iododifluoroacetyl fluoride can be synthesized from ICF₂CF₂OSO₂F in the presence of cesium fluoride. The reaction is carried out at 90°C for 3 hours, yielding ICF₂C(O)F with a 91% yield . Another method involves using 1,1,2,2-tetrafluoroethyl ethyl ether as a raw material, which is oxidized to generate acyl fluoride under the conditions of 140-160°C with the aid of a catalyst .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The use of catalysts and controlled reaction conditions ensures the efficient production of the compound while maintaining safety standards.

Análisis De Reacciones Químicas

Types of Reactions: Iododifluoroacetyl fluoride undergoes various chemical reactions, including substitution reactions. For instance, it can react with cesium fluoride to form ICF₂C(O)F .

Common Reagents and Conditions:

Substitution Reactions: Cesium fluoride is a common reagent used in the synthesis of this compound.

Oxidation Reactions: 1,1,2,2-tetrafluoroethyl ethyl ether can be oxidized to produce acyl fluoride.

Major Products Formed: The major product formed from the reaction of ICF₂CF₂OSO₂F with cesium fluoride is ICF₂C(O)F .

Aplicaciones Científicas De Investigación

Iododifluoroacetyl fluoride is primarily used in proteomics research applications . It is also utilized in the synthesis of various fluorinated compounds, which have applications in medicinal chemistry, agrochemicals, and material sciences . The compound’s unique properties make it valuable for studying the effects of fluorine substitution in organic molecules.

Mecanismo De Acción

The mechanism by which iododifluoroacetyl fluoride exerts its effects involves the formation of strong carbon-fluorine bonds. These bonds are highly stable and contribute to the compound’s reactivity and selectivity in chemical reactions. The molecular targets and pathways involved in its mechanism of action are primarily related to its ability to form stable intermediates during chemical transformations.

Comparación Con Compuestos Similares

Difluoroacetyl Fluoride: Similar in structure but lacks the iodine atom.

Fluorosulfonyldifluoroacetyl Fluoride: Involves the synthesis of tetrafluoroethane-β-sultone and its subsequent isomerization.

Uniqueness: Iododifluoroacetyl fluoride is unique due to the presence of both iodine and fluorine atoms in its structure. This combination imparts distinct reactivity and stability, making it a valuable compound for specialized research applications.

Actividad Biológica

Iododifluoroacetyl fluoride (IDFAF) is a fluorinated compound that has garnered attention for its unique biological activity. This article explores the compound's mechanisms of action, biological interactions, and potential applications, supported by research findings and case studies.

This compound is characterized by its electrophilic nature, which allows it to interact with various biological molecules. The compound contains a sulfonyl fluoride group, making it a potent electrophile capable of modifying nucleophilic residues in proteins, such as serine, cysteine, and lysine. This reactivity is significant in the context of enzyme inhibition and protein interaction studies.

| Property | Value |

|---|---|

| Molecular Formula | C₂F₃IO |

| Molecular Weight | 192.94 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Electrophilic Character | Strong |

Biological Activity and Effects

- Enzyme Inhibition : IDFAF has been shown to inhibit various enzymes through covalent modification. This includes serine proteases, which play crucial roles in numerous physiological processes. The compound's ability to act as a warhead in chemical biology allows for targeted inhibition of specific proteins, making it valuable in research settings .

- Antibacterial Properties : Similar to other fluoride compounds, IDFAF may exhibit antibacterial effects by inhibiting key enzymes involved in bacterial metabolism. Fluoride ions are known to interfere with enolase and ATPase activities, leading to reduced bacterial growth and viability .

- Cellular Effects : Studies indicate that IDFAF can induce oxidative stress in cells, potentially leading to apoptosis or cell death at higher concentrations. This property could be leveraged for therapeutic applications, particularly in cancer treatment where inducing apoptosis in malignant cells is desirable .

Case Studies

- Study on Enzyme Activity : A study demonstrated that IDFAF effectively inhibited serine proteases involved in inflammatory responses. The inhibition was dose-dependent, with significant effects observed at concentrations as low as 10 µM .

- Antimicrobial Efficacy : In vitro experiments showed that IDFAF exhibited significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 5 µg/mL. This suggests potential applications in developing new antimicrobial agents .

Safety and Toxicology

While IDFAF shows promise in various biological applications, its safety profile must be carefully considered. Fluoride compounds can lead to toxicity at elevated levels, resulting in symptoms such as hypocalcemia and metabolic disturbances . Therefore, understanding the dose-response relationship is crucial for safe application.

Table 2: Toxicological Data Overview

| Parameter | Value |

|---|---|

| Acute Toxicity (LD50) | Not established |

| Chronic Exposure Effects | Potential neurotoxicity |

| Safe Exposure Levels | < 1 mg/kg body weight |

Propiedades

IUPAC Name |

2,2-difluoro-2-iodoacetyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F3IO/c3-1(7)2(4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZXYLHNHSDAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382131 | |

| Record name | Iododifluoroacetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44507-93-9 | |

| Record name | Iododifluoroacetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.